Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 653589-10-7
VCID: VC16824360
InChI: InChI=1S/C15H23NO6/c1-14(2,3)21-12(19)10-7-9(17)8-11(18)16(10)13(20)22-15(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1
SMILES:
Molecular Formula: C15H23NO6
Molecular Weight: 313.35 g/mol

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate

CAS No.: 653589-10-7

Cat. No.: VC16824360

Molecular Formula: C15H23NO6

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate - 653589-10-7

Specification

CAS No. 653589-10-7
Molecular Formula C15H23NO6
Molecular Weight 313.35 g/mol
IUPAC Name ditert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate
Standard InChI InChI=1S/C15H23NO6/c1-14(2,3)21-12(19)10-7-9(17)8-11(18)16(10)13(20)22-15(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1
Standard InChI Key YOYFZEQSJGFFCL-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a six-membered piperidine ring substituted at positions 1 and 2 with tert-butyl carboxylate groups and at positions 4 and 6 with ketone functionalities. The (2S) stereochemical designation indicates the absolute configuration of the chiral center at position 2, which is critical for its role in asymmetric synthesis . The tert-butyl esters provide steric bulk, enhancing stability during synthetic manipulations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H23NO6\text{C}_{15}\text{H}_{23}\text{NO}_{6}
Molecular Weight313.35 g/mol
CAS Number653589-10-7
IUPAC Nameditert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate
SMILESCC(C)(C)OC(=O)[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C
InChIKeyYOYFZEQSJGFFCL-JTQLQIEISA-N

Spectral and Stereochemical Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits signals for the tert-butyl groups at δ 1.4–1.5 ppm and resonances corresponding to the piperidine ring protons between δ 2.8–4.2 ppm . High-resolution MS (HRMS) shows a molecular ion peak at m/z 313.35, consistent with the molecular formula. The (2S) configuration is verified via X-ray crystallography or chiral chromatography in related derivatives .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized from tert-butyl-protected aspartic acid derivatives. A representative route involves:

  • Ring Formation: Cyclization of Boc-Asp-OtBu (tert-butyl N-Boc-L-aspartate) under acidic conditions to form the piperidine ring .

  • Oxidation: Introduction of ketone groups at positions 4 and 6 via oxidation with Jones reagent or pyridinium chlorochromate (PCC) .

  • Esterification: Protection of the carboxylic acids using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as DMAP.

Table 2: Representative Synthesis Yield and Conditions

StepReagents/ConditionsYieldPuritySource
CyclizationHCl (gaseous), CH2_2Cl2_2, 0°C78%>95%
OxidationPCC, CH2_2Cl2_2, rt85%90%
ProtectionBoc2_2O, DMAP, THF92%98%

Scalability and Industrial Production

Commercial suppliers such as RR Scientific offer the compound in quantities up to 100 g with a purity of 98%, indicating robust scalability . Process optimization focuses on minimizing racemization at the chiral center and enhancing oxidation efficiency .

Applications in Organic Synthesis

Chiral Building Block for Amino Acids

The compound’s rigid piperidine scaffold and protected carboxylates make it a precursor to 4-hydroxypipecolic acid and 4-hydroxylysine derivatives. For example:

  • Reduction: Treatment with NaBH4_4 in acetic acid yields cis-4-hydroxypipecolate with 68–98% diastereomeric excess (de), leveraging A(1,3)-strain effects .

  • Amination: Selective substitution at the ketone positions generates protected amino acids for peptide synthesis .

Intermediate in Pharmaceutical Synthesis

The tert-butyl esters act as transient protecting groups in the synthesis of protease inhibitors and kinase modulators. For instance, derivatives of this compound are explored in ceramide galactosyltransferase (CGT) inhibitors for treating lysosomal storage disorders like Krabbe disease .

SupplierPurityPack SizePrice (USD)Availability
RR Scientific98%1 g150In stock
VulcanChem95%5 g6002–3 weeks

Future Directions and Research Opportunities

Recent studies highlight its potential in synthesizing spirocyclic compounds for drug discovery. Further investigations into catalytic asymmetric reductions and enzymatic resolutions could enhance its utility in green chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator